Product packaging for 5-Bromo-2,3'-bithiophene(Cat. No.:CAS No. 90655-32-6)

5-Bromo-2,3'-bithiophene

Cat. No.: B14353719
CAS No.: 90655-32-6
M. Wt: 245.2 g/mol
InChI Key: OCALZJRZOZRFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-2,3'-bithiophene is an asymmetric brominated bithiophene derivative that serves as a versatile building block in materials science and organic chemistry research. Its primary research value lies in its application for constructing complex conjugated systems for organic functional materials, particularly through metal-catalyzed cross-coupling reactions like the Suzuki reaction . The asymmetric structure of 2,3'-bithiophenes, compared to their 2,2'- counterparts, can lead to modified molecular packing and optical/electronic properties in resulting polymers and small molecules. This compound enables the high-yield preparation of various alkoxy-substituted and other brominated derivatives, providing researchers with a pathway to novel materials not previously reported in scientific literature . The synthesized products from this intermediate are of significant interest for application in organic electronics, including the development of novel semiconducting polymers for organic field-effect transistors (OFETs), organic photovoltaics (OPVs) for solar cells, and organic light-emitting diodes (OLEDs) . Researchers utilize this brominated intermediate to systematically study structure-property relationships in conjugated systems, exploring how the positioning of the thiophene rings and functional groups affects frontier molecular orbital energy levels, charge carrier mobility, and ultimate device performance. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrS2 B14353719 5-Bromo-2,3'-bithiophene CAS No. 90655-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-thiophen-3-ylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS2/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALZJRZOZRFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735023
Record name 5-Bromo-2,3'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90655-32-6
Record name 5-Bromo-2,3'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Bromo 2,3 Bithiophene and Analogous Halogenated Bithiophenes

Halogenation Reactions in Thiophene (B33073) Synthesis

Direct halogenation is a fundamental approach for the synthesis of brominated thiophenes. The inherent electronic properties of the thiophene ring dictate the regioselectivity of electrophilic substitution. The positions adjacent to the sulfur atom (α-positions, C2 and C5) are significantly more activated towards electrophiles than the β-positions (C3 and C4). In a bithiophene system like 2,3'-bithiophene (B1606649), the α-positions at C5, C2', and C5' are the most susceptible to bromination.

Direct bromination of bithiophene scaffolds is commonly achieved using electrophilic bromine sources. N-bromosuccinimide (NBS) is a preferred reagent due to its ease of handling and its ability to provide a low concentration of molecular bromine, which can help control the reaction's exothermicity and selectivity. researchgate.netias.ac.in

When 2,3'-bithiophene is subjected to direct bromination, the substitution pattern is governed by the relative reactivity of the three available α-positions. The C5 position on the 2-substituted ring is generally the most reactive site due to electronic activation. Treatment with a brominating agent like NBS in a suitable solvent such as chloroform, acetonitrile, or dimethylformamide (DMF) can lead to the formation of 5-Bromo-2,3'-bithiophene. researchgate.netnih.gov However, controlling the reaction to prevent over-bromination, which can lead to di- or polybrominated products like 5,5'-dibromo-2,3'-bithiophene or 5,2',5'-tribromo-2,3'-bithiophene, can be challenging. nih.gov

Computational studies on the bromination of thiophenes with NBS suggest that the reaction proceeds through the formation of a bromonium ion intermediate, which is then attacked by a nucleophile to yield the final product. researchgate.net

Achieving high regioselectivity for mono- or dibromination requires careful control of reaction conditions or the implementation of more sophisticated strategies.

Control of Stoichiometry and Temperature: A common method to favor monobromination is the slow addition of one equivalent of the brominating agent (e.g., NBS) to the bithiophene substrate at low temperatures (e.g., 0 °C or below). This minimizes the risk of multiple substitutions on the same molecule.

Directed Lithiation: A more precise method for regioselective bromination involves a lithium-halogen exchange or directed lithiation followed by quenching with an electrophilic bromine source. mdpi.comresearchgate.net For instance, treating a thiophene derivative with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) can selectively deprotonate the most acidic C-H bond, which is typically at an α-position. google.com Subsequent addition of bromine (Br₂) or another bromine source introduces the halogen at that specific position. This method offers excellent control over the site of bromination, which is particularly useful for synthesizing less-favored isomers or for introducing bromine onto a pre-functionalized ring.

StrategyReagents & ConditionsOutcomeKey Features
Direct Monobromination 1.0 eq. NBS, CHCl₃ or DMF, 0 °C to RTPreferential bromination at the most activated α-position (C5).Simple procedure; risk of polybromination.
Exhaustive Bromination >3.0 eq. Br₂, Acetic Acid, RefluxPolybromination at all available α- and β-positions.Useful for synthesizing fully halogenated scaffolds.
Directed Lithiation-Bromination 1) n-BuLi, THF, -78 °C; 2) Br₂Site-specific bromination at the lithiated position.High regioselectivity; requires anhydrous conditions and low temperatures.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and represent a convergent approach to synthesizing this compound. Instead of brominating a pre-formed bithiophene, these methods construct the bithiophene skeleton from two separate thiophene units, one of which is already brominated.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, celebrated for its mild reaction conditions and high functional group tolerance. nih.govtubitak.gov.trresearchgate.net The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide.

To synthesize this compound, two primary Suzuki pathways can be envisioned:

Coupling of 2,5-dibromothiophene with 3-thienylboronic acid.

Coupling of 5-bromo-2-thienylboronic acid with 3-bromothiophene.

The choice of pathway often depends on the commercial availability and stability of the starting materials. The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or use a stable Pd(0) source such as Pd(PPh₃)₄. mdpi.comnih.gov A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.

Reactant AReactant BCatalyst / LigandBaseSolventTypical Yield
2,5-Dibromothiophene3-Thienylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OModerate to Good
5-Bromo-2-thienylboronic acid3-BromothiophenePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂OGood to Excellent

The Stille coupling involves the palladium-catalyzed reaction between an organotin compound (organostannane) and an organic halide. organic-chemistry.orgwikipedia.org This method is particularly effective for synthesizing complex conjugated systems and polymers due to its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. harvard.eduuwindsor.ca

A plausible Stille route to this compound would involve the coupling of 2,5-dibromothiophene with 3-(tributylstannyl)thiophene. The reaction generally employs a palladium catalyst, often in conjunction with a phosphine ligand, in a non-polar aprotic solvent like toluene or dioxane. nih.govrsc.org A key advantage of the Stille reaction is that it does not require a base, which can be beneficial when working with base-sensitive substrates. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.

Reactant AReactant BCatalyst / LigandSolventTemperature
2,5-Dibromothiophene3-(Tributylstannyl)thiophenePd(PPh₃)₄Toluene90-110 °C
5-Bromo-2-(tributylstannyl)thiophene3-BromothiophenePd₂(dba)₃ / P(o-tol)₃Dioxane100 °C

The Kumada-Tamao-Corriu (or simply Kumada) coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. organic-chemistry.org It utilizes a Grignard reagent (organomagnesium halide) as the organometallic component and an organic halide as the electrophile, with catalysis typically performed by nickel or palladium complexes. researchgate.netacs.org

This method is highly effective for C-C bond formation, particularly in the synthesis of polythiophenes. researchgate.netnih.gov The synthesis of this compound via Kumada coupling could be achieved by reacting 3-thienylmagnesium bromide with 2,5-dibromothiophene. Nickel catalysts, such as Ni(dppe)Cl₂, are often preferred for their high reactivity and lower cost compared to palladium. A significant limitation of the Kumada coupling is the high reactivity of the Grignard reagent, which makes it incompatible with many functional groups (e.g., esters, ketones, acidic protons).

Reactant AReactant BCatalystSolvent
2,5-Dibromothiophene3-Thienylmagnesium bromideNi(dppe)Cl₂THF or Diethyl Ether
3-Bromothiophene5-Bromo-2-thienylmagnesium chloridePd(PPh₃)₄THF

Grignard Reagent-Mediated Synthetic Pathways

Grignard reagents are pivotal in the formation of carbon-carbon bonds for bithiophene synthesis. The general approach involves the reaction of a thienylmagnesium halide with a halogenated thiophene, typically catalyzed by a transition metal. For the synthesis of a 2,3'-bithiophene structure, this could involve the reaction of a 2-thienylmagnesium halide with a 3-bromothiophene derivative or a 3-thienylmagnesium halide with a 2-bromothiophene (B119243) derivative.

The preparation of the necessary Grignard reagents is a critical first step. Thienyl Grignard reagents are typically prepared by reacting a brominated or iodinated thiophene with magnesium metal in an ether solvent like tetrahydrofuran (THF). The reactivity of Grignard reagents is temperature-dependent, which allows for the preparation of organomagnesium compounds containing various functional groups, provided the exchange reaction is rapid enough at low temperatures. harvard.edu For instance, 2-thienylmagnesium bromide can be prepared and then used in subsequent palladium-catalyzed cross-coupling reactions. unipi.it

The cross-coupling of Grignard reagents with alkyl or aryl halides, known as the Kumada coupling, is a common application. While iron salts were among the first catalysts studied for these reactions, nickel and palladium catalysts are now more frequently used due to their efficiency and broader applicability. orgsyn.orgacs.org For example, a 2-thienyl Grignard reagent can be coupled with a brominated thiophene to form the bithiophene backbone. nih.gov Subsequent selective bromination would then yield the final halogenated product.

The table below illustrates a general scheme for Grignard reagent formation and a subsequent coupling step.

StepReactantsReagents & ConditionsProductPurpose
1 BromothiopheneMagnesium (Mg), Tetrahydrofuran (THF)Thienylmagnesium bromideFormation of the Grignard reagent google.com
2 Thienylmagnesium bromide, Brominated thiopheneNi or Pd catalyst, THFBithiopheneCarbon-carbon bond formation via cross-coupling nih.gov

Thiophene Ring Closure Reactions (e.g., Fiesselmann Reaction) in Bithiophene Construction

An alternative to coupling pre-existing thiophene rings is to construct one of the rings in the final step. The Fiesselmann thiophene synthesis is a notable example of such a ring-closure reaction. This method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. researchgate.netderpharmachemica.comwikipedia.org

This approach has been successfully adapted for the synthesis of substituted 2,2'-bithiophene (B32781) and 2,2':5',2''-terthiophene systems. acs.org The strategy allows for the creation of complex thiophene structures that might be difficult to access through conventional cross-coupling methods. The Fiesselmann reaction and its variations provide a versatile route to thiophenes with diverse functionalities by starting with appropriately substituted precursors. acs.orgorganic-chemistry.org

The general mechanism proceeds through a series of base-catalyzed 1,4-conjugate additions, ultimately leading to the cyclization and formation of the thiophene ring. derpharmachemica.com This "ring closure" approach is often more efficient and can be more environmentally friendly as it can reduce the reliance on toxic organometallic reagents required in some cross-coupling reactions. acs.orgresearchgate.net

One-Pot Synthetic Procedures for Brominated Bithiophenes

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation by combining multiple reaction steps into a single process without isolating intermediates. For the synthesis of brominated bithiophenes, a one-pot procedure might involve the formation of the bithiophene skeleton followed by in-situ bromination.

One-pot methods have been developed for the synthesis of various substituted benzo[b]thiophenes, utilizing copper-catalyzed intramolecular cyclization from dithioesters. rsc.org While not specific to this compound, these methodologies demonstrate the feasibility of sequential C-S bond formation and cyclization in a single vessel. Such strategies could be conceptually adapted for bithiophene synthesis.

Furthermore, procedures for the direct amination of bromo polycyclic heteroatoms via a copper-catalyzed Ullmann C-N coupling reaction have been successfully developed as one-pot methods. nih.gov This highlights the potential for developing similar one-pot strategies for C-C bond formation followed by functionalization in thiophene chemistry.

Catalytic Systems and Ligand Effects in Bromothiophene Synthesis

Palladium catalysts are widely employed in C-C bond-forming reactions such as Suzuki-Miyaura, Stille, and direct arylation couplings, which are instrumental in synthesizing bithiophenes. acs.orgresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a particularly powerful tool. youtube.com

The effectiveness of the palladium catalyst is heavily influenced by the choice of ligand. Bulky, electron-rich phosphine ligands, such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos), can enable the use of very low catalyst loadings (0.5–5 mol%) in Suzuki-Miyaura reactions involving bromothiophenes, leading to high conversion and good yields. nih.govsemanticscholar.org The combination of palladium(II) acetate and SPhos is a well-established system for this purpose. nih.gov A catalyst system based on Pd(0) and a specific phosphine-based bulky ligand (L1) has also shown high efficiency for the Suzuki–Miyaura cross-coupling of thiophene-2-boronic esters and aryl halides, achieving excellent yields with low catalyst loading in short reaction times. nih.gov

Direct arylation polymerization (DArP) is another important palladium-catalyzed method that avoids the pre-functionalization of one of the coupling partners. The use of mixed-ligand systems in Pd-catalyzed DArP has been shown to prevent defect formation in the synthesis of donor-acceptor copolymers containing bithiophene units. bohrium.comrsc.org

Catalyst SystemLigand(s)Reaction TypeSubstratesKey Advantages
Pd(OAc)₂SPhosSuzuki-MiyauraBromothiophenes, Cyclopropylboronic acidLow catalyst loading (0.25–1%), good yields (69–93%) nih.govsemanticscholar.org
Pd(0)Bulky Phosphine (L1)Suzuki-MiyauraThiophene boronic acid pinacol ester, Aryl halidesLow catalyst loading (0.1%), short reaction times, high yields nih.gov
Pd(OAc)₂P(2-MeOC₆H₄)₃ & TMEDADirect ArylationBrominated thiophenes, Unsubstituted bithiophenesPrevention of defect formation in polymers rsc.org

Nickel-based catalysts are a cost-effective and highly effective alternative to palladium for cross-coupling reactions, particularly for the Kumada coupling of Grignard reagents with aryl halides. This method is extensively used in the synthesis of polythiophenes. rsc.orgresearchgate.net

Nickel catalysts, such as Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), are capable of catalyzing cross-coupling polymerizations through a chain-growth mechanism. cmu.edu This allows for the synthesis of well-defined, regioregular poly(3-alkylthiophene)s. The use of N-heterocyclic carbene (NHC) ligands with nickel catalysts has also been shown to produce polymers with high molecular weights. nih.govchemrxiv.org

Ligand-free nickel-catalyzed Kumada couplings have also been developed, offering a simplified procedure for constructing aryl-substituted molecules. These reactions can tolerate a variety of functional groups and proceed with low nickel loading. nih.gov Nickel(II) bipyridine catalysts have proven effective in direct arylation polymerization for creating thiophene-based polymers. researchgate.netnih.gov

CatalystLigand(s)Reaction TypeSubstratesApplication
Ni(dppp)Cl₂dpppKumada Coupling/PolymerizationThiophene Grignard reagentsSynthesis of regioregular polythiophenes cmu.edu
Ni(II) ComplexN-Heterocyclic Carbene (IPr)Kumada Coupling/Polymerization(Hetero)aryl halides, Grignard reagentsSynthesis of high molecular weight poly(1,3-phenylene)s chemrxiv.org
NiCl₂None (Ligand-free)Kumada CouplingAryl bromides, tert-butyl Grignard reagentsFacile construction of aryl-substituted quaternary centers
Ni(II) bipyridineBipyridineDirect Arylation PolymerizationDi- and tri-thiophene heteroaryls, Poly(hetero)aryl halidesSynthesis of cross-linked organic polymers nih.gov

Copper-based catalysts are primarily known for mediating homocoupling reactions, such as the Ullmann reaction, which couples two molecules of an aryl halide. While often considered a side reaction in cross-coupling, it can be harnessed for the specific synthesis of symmetrical bithiophenes.

Copper(I) iodide (CuI) is a simple, commercially available, and ligand-free catalyst that can be used for C-S bond formation between aryl iodides and thiols. uu.nlacs.org Copper(I) oxide (Cu₂O) nanoparticles have also been demonstrated to mediate oxidative C-C homocoupling reactions under mild, ligandless conditions. rsc.org These nanoparticles can leach homogeneous copper species into the reaction medium, which are the true catalytic agents. rsc.org

Copper catalysts are also effective in one-pot procedures for synthesizing substituted benzo[b]thiophenes through C-S bond formation followed by heterocyclization. rsc.org

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2,3 Bithiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 5-Bromo-2,3'-bithiophene derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectra of this compound derivatives offer detailed information about the number, connectivity, and chemical environment of protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the proton's position on the thiophene (B33073) rings.

In a typical ¹H NMR spectrum of a 2,3'-bithiophene (B1606649) derivative, the protons on the thiophene rings appear in the aromatic region, generally between δ 6.8 and 7.6 ppm. The presence of a bromine atom at the 5-position of one of the thiophene rings induces specific shifts in the signals of the adjacent protons. For instance, in 5-bromo-2,2'-bithiophene, the proton signals are observed in specific regions that help in its identification. researchgate.net

The coupling constants between adjacent protons on the thiophene rings are typically in the range of 3.5 to 5.5 Hz for ortho-coupling, which aids in assigning the signals to specific protons. For example, the ¹H NMR spectrum of a related compound, 1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazole, shows distinct multiplets and coupling constants that allow for the assignment of each proton. rsc.org

¹H NMR Data for Selected Bithiophene Derivatives
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Bromo-2,2'-bithiopheneCDCl₃δ 7.20-7.23 (m, 2H), 7.30-7.44 (m, 8H), 7.85 (s, 1H)
2-(5-Bromothiophen-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrileDMSO-d₆δ 7.28 (d, J = 4.2 Hz, 1H), 7.49–7.55 (m, 2H), 7.72 (d, J = 9.6 Hz, 1H), 8.42 (s, 1H), 9.33 (s, 1H) nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound derivatives. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of each carbon atom in the molecule.

The carbon atoms in the thiophene rings typically resonate in the range of δ 110–145 ppm. The carbon atom directly bonded to the bromine (C-Br) in this compound is expected to show a characteristic chemical shift, often at a lower field (downfield) compared to the unsubstituted carbons. For instance, in 2,3,5-tribromothiophene, the carbon signals are distinctly observed, which helps in structural confirmation. chemicalbook.com

Proton-decoupled ¹³C NMR spectra are commonly used to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. libretexts.org This technique is essential for accurately determining the number of non-equivalent carbon atoms in the molecule.

¹³C NMR Data for Selected Brominated Thiophene Derivatives
CompoundSolventChemical Shifts (δ, ppm)
1-(o-bromobenzyl)-5-phenyl-1H-1,2,3-triazoleCDCl₃δ 51.69, 121.96, 126.44, 127.96, 128.27, 128.44, 129.12, 129.59, 132.84, 133.13, 135.02, 138.58 rsc.org
2-Bromo-1-(5-bromothiophen-2-yl)-ethanoneCDCl₃δ 183.4, 142.1, 133.7, 131.5, 124.5, 29.6 nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), and the wavelength of maximum absorption (λmax) provides information about the energy gap between these orbitals.

The UV-Vis spectra of bithiophene derivatives are characterized by strong absorption bands in the UV region, typically corresponding to π-π* transitions within the conjugated thiophene rings. The position of λmax is influenced by the extent of conjugation, the nature of substituents, and the solvent polarity. For example, theoretical studies on 5,5′-Dibromo-2,2′-bithiophene have shown that doping with boron can shift the maximum absorption peak from 292 nm to 324 nm, indicating a change in the electronic properties. researchgate.net

In a study of thiophene-based pentameric ligands, it was observed that replacing a central thiophene unit with electron-accepting moieties like benzothiadiazole (BTD) or quinoxaline (QX) leads to significant red-shifts in the emission spectra, highlighting the sensitivity of the electronic transitions to structural modifications. diva-portal.org The planarity of the conjugated π-system in the thiophene rings is also associated with spectroscopic shifts in the dominant absorption peak. diva-portal.org

UV-Vis Absorption Data for Selected Bithiophene Derivatives
CompoundSolventλmax (nm)Transition Type
5,5′-Dibromo-2,2′-bithiopheneTheoretical292π-π
Boron-doped 5,5′-Dibromo-2,2′-bithiopheneTheoretical324π-π

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds are characteristic and can be used to confirm the structure of this compound derivatives.

The FT-IR spectrum of a bithiophene derivative will exhibit several characteristic peaks. The C-H stretching vibrations of the thiophene rings typically appear around 3100 cm⁻¹. nii.ac.jp The C=C stretching vibrations within the aromatic rings are observed in the 1600–1400 cm⁻¹ region. The C-S stretching vibration of the thiophene ring is usually found in the 850–600 cm⁻¹ range. researchgate.net The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.

For example, the FT-IR spectrum of 5-bromothiophene-2-carbaldehyde (B154028) shows distinct peaks corresponding to its functional groups. researchgate.net Similarly, the IR spectrum of 2-bromo-1-(5-bromothiophen-2-yl)-ethanone displays a strong carbonyl (C=O) stretching band around 1670 cm⁻¹. nih.gov

Characteristic FT-IR Frequencies for Bithiophene Derivatives
Vibrational ModeFrequency Range (cm⁻¹)
Aromatic C-H Stretch~3100
Aromatic C=C Stretch1600-1400
C-S Stretch (Thiophene)850-600
C-Br Stretch<700

Raman Spectroscopy for In-Situ Reaction Monitoring and Mechanism Investigation

Raman spectroscopy is a valuable tool for in-situ monitoring of chemical reactions and investigating reaction mechanisms involving this compound. beilstein-journals.org It provides real-time information about changes in molecular structure and bonding during a reaction. This technique is particularly useful for studying polymerization reactions of thiophene derivatives. acs.org

The Raman spectra of oligothiophenes and polythiophene show characteristic bands that are sensitive to the chain length and conformation. mdpi.com The most intense bands are typically associated with the C=C and C-C stretching vibrations of the thiophene rings. For instance, in polythiophene-based insulated molecular wires, two dominant Raman bands are observed around 1445 cm⁻¹ and 1377 cm⁻¹, corresponding to collective C-C stretching modes of the backbone. acs.org

By monitoring the intensity of specific Raman bands, it is possible to follow the consumption of reactants and the formation of products in real-time. armchemfront.com This has been successfully applied to monitor various organic reactions, including those performed in continuous-flow systems. beilstein-journals.org The use of different excitation wavelengths in Raman spectroscopy can also provide insights into the electronic structure of the molecules through resonance Raman effects. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. This information is crucial for confirming the identity and purity of the synthesized compounds.

In a mass spectrum, the molecular ion peak (M⁺) provides the molecular weight of the compound. For this compound, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high accuracy. rsc.org The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. For example, the mass spectrum of 2-(5-Bromothiophen-2-yl)-imidazo[1,2-a]pyridine-6-carbonitrile shows the molecular ion peaks at m/z 303 and 305, corresponding to the bromine isotopes, along with other fragment ions. nih.gov

Theoretical and Computational Chemistry Studies on 5 Bromo 2,3 Bithiophene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.comnih.gov For thiophene-based compounds, DFT calculations, often using hybrid functionals like B3LYP, provide reliable predictions of their geometries and electronic properties. nectec.or.thnih.gov These theoretical approaches are essential for designing novel materials for optoelectronic applications. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in determining the electronic and optical properties of a molecule. nih.gov The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. nih.gov The distribution of these frontier orbitals across the π-conjugated backbone indicates the nature of electronic transitions, which are typically π-π* transitions in these systems. researchgate.net

For related compounds like 5,5′-Dibromo-2,2′-bithiophene, DFT calculations have been employed to determine these energy levels. researchgate.net The energy gap between the HOMO and LUMO levels is a critical factor that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and polarizability. nih.gov

Calculated HOMO, LUMO, and Energy Gap values for a related Thiophene (B33073) Compound.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
5,5′-Dibromo-2,2′-bithiophene-6.28-2.084.20B3LYP/6-311++G**

Band Gap Prediction and Optimization Strategies

The band gap, which is the energy difference between the HOMO and LUMO levels, is a crucial parameter for semiconductor materials. nectec.or.th DFT calculations, particularly with hybrid functionals such as B3LYP and B3P86, have shown excellent agreement with experimental band gaps for thiophene oligomers. researchgate.net For instance, DFT calculations for a thiophene dimer yielded a band gap of approximately 4.06 eV, which is very close to the experimental value of 4.05 eV. nectec.or.th

Strategies to optimize the band gap often involve chemical modification. Theoretical studies on derivatives of thieno[3,4-b]thiophene (B1596311) and benzodithiophene polymers show that substituting sulfur with other atoms like nitrogen, oxygen, or silicon can shift the HOMO and LUMO levels, leading to a smaller band gap. nih.gov This tuning of the band gap is essential for developing materials with desired electronic properties for applications such as organic solar cells. nih.gov

Comparison of Theoretical and Experimental Band Gaps for Thiophene Oligomers.
MoleculeComputational MethodCalculated Band Gap (eV)Experimental Band Gap (eV)
Thiophene DimerB3LYP4.064.05
Thiophene DimerB3P864.114.05

Conformational Analysis and Molecular Planarity Influence

The conformation and planarity of bithiophene molecules significantly influence their electronic properties. The rotational barrier between the two thiophene rings is a key factor. Theoretical studies on 2,2′-biheterocycles, including bithiophene, have been conducted to understand the stabilizing effects and the torsional barriers between planar and orthogonal transition states. typeset.io The planarity of the conjugated backbone affects the extent of π-electron delocalization, which in turn impacts the electronic and optical features of the material. typeset.io For polythiophene, the linear chain structure of monomers is the most commonly accepted conformation, and its stability is crucial for its conductivity. nectec.or.th

Charge Mobility and Transport Property Prediction

Theoretical calculations are instrumental in predicting charge mobility in organic semiconductors. Quantum chemistry methods can be used to investigate microscopic charge transport parameters. acs.org Factors such as strong electronic coupling between neighboring molecules and low intramolecular reorganization energy are desirable for high mobility. acs.org For example, studies on dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]-thiophene (DNTT) have shown that its π-extended heteroaromatic structure leads to strong electronic coupling and reduced reorganization energy, contributing to its high, air-stable mobility. acs.org Similarly, research on polyfluorene derivatives has demonstrated that a higher degree of supramolecular organization, such as the formation of a β-phase, creates an energetically favorable environment for charge carriers and enhances charge mobility. researchgate.net

Analysis of Binding Energy, Fragmentation Energy, Ionization Potential, Electron Affinity, and Chemical Hardness

DFT provides a framework to calculate several key reactivity descriptors. nih.gov The ionization potential (I) and electron affinity (A) can be approximated from the energies of the frontier orbitals, where I ≈ -E(HOMO) and A ≈ -E(LUMO). typeset.ioresearchgate.net These values are fundamental to understanding the energy required to remove or add an electron.

Other global reactivity parameters include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. irjweb.comnih.gov A higher value indicates greater stability. irjweb.com

Chemical Potential (μ): Related to the electronegativity of the molecule, calculated as μ = -(I + A) / 2. nih.gov

Electrophilicity (ω): An index that measures the propensity of a species to accept electrons, calculated as ω = μ² / (2η). nih.govrroij.com

Studies on related molecules like boron-doped 5,5′-Dibromo-2,2′-bithiophene have utilized DFT to calculate these properties, along with binding and fragmentation energies, to assess the stability and electronic characteristics of different isomers. researchgate.net

Calculated Quantum Chemical Properties for a related Thiophene Compound.
CompoundIonization Potential (I) (eV)Electron Affinity (A) (eV)Chemical Hardness (η) (eV)
5,5′-Dibromo-2,2′-bithiophene6.282.082.10

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for simulating the optical properties and electronic absorption spectra of molecules. aps.orgcnr.it It is used to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-visible spectrum. researchgate.net For instance, TD-DFT calculations have been used to investigate the UV-vis spectra of doped 5,5′-Dibromo-2,2′-bithiophene, showing how chemical modifications can shift the maximum absorbance peaks. researchgate.net The choice of functional, such as CAM-B3LYP, can be critical as some functionals may underestimate excited state energies. researchgate.net Recent advancements using dielectric-dependent hybrid functionals in TD-DFT have shown to produce optical spectra with accuracy comparable to more computationally expensive methods. aps.org

Computational Modeling of Reaction Mechanisms and Pathways

There is a significant body of work on the computational modeling of reaction mechanisms for various organic molecules, including thiophene derivatives. These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a deep understanding of reaction kinetics and thermodynamics. For instance, computational studies have been successfully applied to understand the mechanisms of bromination on thiophene rings and the coupling reactions used to synthesize bithiophene structures.

However, a specific computational investigation into the reaction mechanisms and pathways involving 5-Bromo-2,3'-bithiophene is not present in the current scientific literature. Such a study would be valuable for predicting its reactivity in various chemical transformations, such as cross-coupling reactions or further functionalization, which are essential for the synthesis of advanced organic materials. Without dedicated computational models, any discussion of its specific reaction pathways would be speculative and fall outside the bounds of established scientific findings.

Polymerization and Oligomerization Strategies Involving 5 Bromo 2,3 Bithiophene As a Monomer

Synthesis of Conjugated Oligothiophenes

The synthesis of well-defined conjugated oligothiophenes is crucial for understanding the fundamental structure-property relationships in organic semiconducting materials. 5-Bromo-2,3'-bithiophene is a valuable building block in the iterative synthesis of these oligomers, primarily through palladium-catalyzed cross-coupling reactions such as Stille and Suzuki couplings. scispace.comnih.govlibretexts.org

In a typical Stille coupling approach, this compound can be reacted with an organostannane derivative of another thiophene (B33073) or oligothiophene. scispace.comorganic-chemistry.org Conversely, the bromine atom on the bithiophene can be converted to a stannyl (B1234572) group, which can then react with another brominated thiophene species. scispace.com The choice of catalyst, typically a palladium complex like Pd(PPh₃)₄, and reaction conditions are critical for achieving high yields and minimizing side reactions. harvard.edursc.org

Similarly, Suzuki coupling involves the reaction of this compound with a thiophene boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.govd-nb.infonih.govgre.ac.uk This method is often preferred due to the lower toxicity of boron-containing reagents compared to organotins. libretexts.org By carefully selecting the coupling partners in a stepwise manner, oligomers with precise lengths and compositions can be constructed.

Table 1: Comparison of Cross-Coupling Methods for Oligothiophene Synthesis

FeatureStille CouplingSuzuki Coupling
Reactants Organohalide (e.g., this compound) + OrganostannaneOrganohalide (e.g., this compound) + Organoboron compound
Catalyst Palladium complex (e.g., Pd(PPh₃)₄)Palladium complex (e.g., Pd(PPh₃)₄)
Key Additive None required, but LiCl or Cu(I) salts can accelerate the reactionBase (e.g., K₂CO₃, K₃PO₄)
Advantages Tolerant to a wide variety of functional groups; can be run under neutral conditions. scispace.comBoron reagents are generally less toxic and more stable; reaction byproducts are easily removed.
Disadvantages Toxicity of tin reagents and byproducts.Requires basic conditions, which may not be suitable for base-sensitive substrates.

Regioregular Polymerization of Thiophene-Based Monomers

Regioregularity is a critical factor in determining the properties of polythiophenes, with head-to-tail (HT) coupling leading to more crystalline materials with higher charge carrier mobilities. nih.gov The concept of regioregularity primarily applies to the polymerization of 3-substituted thiophenes, where different coupling modes (head-to-tail, head-to-head, tail-to-tail) can occur. nih.govacs.org

When considering this compound as a monomer, the traditional definition of regioregularity becomes less direct. The 2,3'-linkage is a fixed structural feature, essentially a "regiodefect" if one is aiming for a purely 2,5'-linked polythiophene chain. Direct polymerization of this compound via methods like GRIM (Grignard Metathesis) or McCullough polymerization would result in a polymer where these 2,3'-linked units are incorporated along the backbone. acs.org

While this prevents the formation of a perfectly linear, regioregular poly(3-substituted thiophene), the incorporation of the 2,3'-bithiophene (B1606649) unit can be used strategically. This linkage forces a twist in the polymer backbone, which can disrupt long-range order but also improve solubility. Therefore, while polymerization of this monomer does not produce a "regioregular" polymer in the classical sense, it offers a method to control the polymer's three-dimensional structure and, consequently, its solid-state packing and electronic properties.

Copolymerization with Diverse Monomers for Tunable Properties

Copolymerization is a powerful strategy to fine-tune the optical and electronic properties of conjugated polymers. By combining different monomer units, one can create materials with tailored band gaps, absorption spectra, and energy levels (HOMO/LUMO) for specific applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govnih.gov

This compound can be effectively used as a comonomer in various cross-coupling polymerization reactions, such as Stille and Suzuki polycondensations. nih.gov It can be copolymerized with a range of dibrominated or distannylated aromatic compounds. For instance, copolymerizing the electron-rich 2,3'-bithiophene unit with an electron-deficient monomer can create a donor-acceptor (D-A) copolymer. rsc.org This D-A architecture lowers the polymer's band gap and shifts its absorption to longer wavelengths. The inherent twist from the 2,3'-linkage can also influence intermolecular interactions and the morphology of thin films. aps.org

Table 2: Potential Comonomers for Copolymerization with this compound and Their Effect on Properties

Comonomer TypeExample ComonomerResulting Polymer PropertyPotential Application
Electron-Rich 4,4'-dialkoxy-5,5'-dibromo-2,2'-bithiopheneLower oxidation potential, higher HOMO levelHole-transporting layers in OLEDs
Electron-Deficient DibromobenzothiadiazoleLower band gap, red-shifted absorptionActive layer in organic solar cells
Planar Aromatic DibromofluoreneIncreased quantum yield, blue emissionEmissive layers in OLEDs
Fused Thiophene DibromodithienothiopheneEnhanced charge carrier mobilityHigh-performance organic transistors

Controlled Synthesis of Block Copolymers

Block copolymers, composed of two or more distinct polymer chains linked together, can self-assemble into ordered nanostructures, making them highly desirable for advanced materials applications. researchgate.netdntb.gov.ua The synthesis of well-defined block copolymers containing a polythiophene segment requires a controlled or "living" polymerization method.

While specific examples detailing the use of this compound in a living polymerization are not prevalent, established methods could be adapted for its inclusion. For example, a living chain-growth polymerization, such as a nickel-catalyzed cross-coupling, could be initiated to grow a first block of a conventional poly(3-alkylthiophene). Subsequently, a feed of this compound (potentially after conversion to a Grignard or organozinc species) could be introduced to grow a second, distinct block. rsc.org

This approach would result in a block copolymer where one segment has the well-ordered, planar structure of a regioregular polythiophene, while the second block, containing the 2,3'-bithiophene units, would have a more twisted and less ordered structure. The contrast between these two blocks could drive microphase separation, leading to the formation of interesting and potentially useful nanoscale morphologies in thin films.

Electrochemical Polymerization Techniques

Electrochemical polymerization is a convenient method for depositing thin, conductive polymer films directly onto an electrode surface. researchgate.net The process involves the oxidative coupling of monomers at an applied potential. Thiophene and its oligomers are well-suited for this technique. dtic.miliaea.org

The polymerization is initiated by the oxidation of the monomer to a radical cation. Two radical cations can then dimerize, and subsequent oxidation and coupling steps lead to the growth of the polymer chain. researchgate.netdtic.mil Bithiophenes and terthiophenes generally have lower oxidation potentials than the thiophene monomer, meaning they are easier to polymerize and their presence can even accelerate the polymerization of thiophene itself. dtic.mildtic.mil

This compound can be electropolymerized to form a conductive film. Its oxidation potential would be expected to be lower than that of thiophene due to the larger conjugated system. The polymerization would likely proceed through coupling at the unsubstituted α-position (the 5'-position). The bromine atom at the 5-position may also be involved, potentially leading to cross-linking or a more complex network structure. The resulting polymer film would be electroactive, capable of being reversibly oxidized and reduced (doped and de-doped), leading to a change in its conductivity and color (electrochromism). The use of additives like boron trifluoride diethyl etherate (BFEE) can lower the required polymerization potential and improve the quality of the resulting films. acs.org

Functionalization and Derivatization of 5 Bromo 2,3 Bithiophene

Introduction of Electrophilic and Nucleophilic Substituents

The reactivity of the 5-Bromo-2,3'-bithiophene scaffold allows for the introduction of a wide array of functional groups through both electrophilic and nucleophilic substitution reactions. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, enabling the attachment of diverse substituents.

Nucleophilic aromatic substitution on thiophene (B33073) rings, particularly those activated by electron-withdrawing groups, provides a pathway to introduce nucleophiles. For instance, studies on nitrothiophenes have shown that they readily undergo substitution with amines. uoanbar.edu.iqnih.gov The increased reactivity of the thiophene ring compared to its benzene (B151609) analogues is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complexes. uoanbar.edu.iq This enhanced reactivity facilitates the incorporation of nitrogen-containing functionalities, which can significantly influence the electronic properties and intermolecular interactions of the resulting molecules.

Electrophilic substitution reactions, such as formylation, are also key methods for functionalizing the bithiophene core. The Vilsmeier-Haack reaction, for example, allows for the introduction of aldehyde groups, which can then serve as synthetic intermediates for further derivatization.

Side Chain Engineering for Solubility and Packing Properties

The solubility and solid-state packing of this compound derivatives are critical determinants of their performance in device applications. Side chain engineering is a powerful strategy to modulate these properties. The introduction of alkyl or alkoxy side chains can significantly enhance solubility in common organic solvents, facilitating solution-based processing techniques.

The nature of the side chain, whether it is linear or branched, has a profound impact on the intermolecular packing of the molecules in the solid state. rsc.org For instance, the use of branched alkyl chains, such as 2-ethylhexyl, can disrupt excessive intermolecular aggregation, leading to improved solubility. rsc.org Conversely, linear alkyl chains can promote more ordered packing, which is often desirable for achieving high charge carrier mobility in organic thin-film transistors. The strategic placement and design of side chains are therefore crucial for optimizing the balance between processability and electronic performance. rsc.org

Recent research has explored the introduction of heteroatoms, such as sulfur, into the side chains of thiophene-based materials. nih.gov This modification can influence both the solubility and the electronic coupling between adjacent molecules, offering another avenue for fine-tuning material properties. nih.gov

Incorporation of Electron-Withdrawing Groups (e.g., Cyano, Carboxaldehyde)

The electronic properties of this compound can be systematically tuned by the introduction of electron-withdrawing groups (EWGs). EWGs such as cyano (-CN) and carboxaldehyde (-CHO) groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This modulation is crucial for applications in organic electronics, where precise control over energy levels is required for efficient charge injection and transport.

The incorporation of EWGs can also influence the reactivity of the thiophene rings. For example, thiophenes substituted with nitro groups, a strong EWG, have been shown to participate in cycloaddition reactions. researchgate.net The presence of EWGs can render the thiophene ring more susceptible to nucleophilic attack, opening up further avenues for functionalization. uoanbar.edu.iq Polymers incorporating thiophene units with electron-withdrawing pendant groups have been synthesized and investigated for their use in organic thin-film transistors. rsc.orgrsc.org

ReactionReagentsProduct
Vilsmeier-Haack FormylationPOCl₃, DMFThis compound-carboxaldehyde
CyanationCuCN5-Cyano-2,3'-bithiophene

Table 1: Examples of Reactions to Introduce Electron-Withdrawing Groups

Synthesis of Thiophene-Based Carboxylic Acids and Esters

Thiophene-based carboxylic acids and their corresponding esters are important derivatives of this compound, often serving as key intermediates in the synthesis of more complex molecules. The carboxylic acid functionality can be introduced through various methods, including the carboxylation of a lithiated thiophene species with carbon dioxide.

Once formed, the carboxylic acid can be readily converted to its ester derivative through Fischer esterification or by reaction with an alkyl halide in the presence of a base. nih.govsemanticscholar.org These ester derivatives often exhibit improved solubility and can be more amenable to purification by chromatography. Thiophene-carboxylic acids and esters have been utilized in the synthesis of a variety of compounds, including those with potential biological activity. farmaciajournal.comresearchgate.net

A general procedure for the preparation of 2-thiophenecarboxylic acids involves the reaction of thiophenes with a CCl₄–CH₃OH system in the presence of a catalyst. semanticscholar.org

Attachment of Aryl and Heteroaryl Moieties (e.g., Pyridyl, Phenyl)

The introduction of aryl and heteroaryl substituents onto the this compound core is a widely employed strategy to extend the π-conjugation of the system and to modulate its electronic and photophysical properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are the most common methods for achieving this transformation.

The bromine atom at the 5-position of this compound is ideally suited for these reactions, allowing for the facile coupling with a wide range of aryl and heteroaryl boronic acids, esters, or organostannanes. The attachment of phenyl groups can enhance the thermal stability and charge-transporting properties of the material. The incorporation of heteroaryl moieties, such as pyridyl groups, can introduce new functionalities, such as the ability to coordinate with metal ions, and can also influence the intermolecular packing of the molecules.

Direct arylation of thiophenes has also emerged as a powerful and atom-economical method for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. acs.org

Coupling ReactionCatalystReactantsProduct
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃Arylboronic acid5-Aryl-2,3'-bithiophene
Stille CouplingPd(PPh₃)₄Arylstannane5-Aryl-2,3'-bithiophene

Table 2: Common Cross-Coupling Reactions for Arylation

Formation of Ethynyl (B1212043) and Butadiyne Derivatives

The introduction of ethynyl and butadiyne linkages into the this compound structure is a powerful method for extending the π-conjugated system and creating rigid, linear molecular wires. These derivatives are of significant interest for applications in molecular electronics and nonlinear optics.

The Sonogashira coupling reaction, which involves the palladium- and copper-catalyzed reaction of a terminal alkyne with an aryl halide, is the most common method for the synthesis of ethynyl-substituted bithiophenes. The bromine atom at the 5-position of this compound serves as an excellent handle for this transformation.

Butadiyne-linked derivatives can be synthesized through the oxidative coupling of terminal alkynes, such as the Glaser or Eglinton coupling reactions. These reactions allow for the dimerization of ethynyl-substituted bithiophenes, leading to the formation of highly conjugated, symmetrical molecules.

Halogen Dance Reactions and Regioselective Functionalization

Halogen dance reactions represent a fascinating and synthetically useful transformation in thiophene chemistry, allowing for the migration of a halogen atom to a different position on the thiophene ring. ias.ac.in This reaction is typically initiated by a strong base, such as an organolithium reagent or a lithium amide, which deprotonates the thiophene ring at a position adjacent to the halogen. kobe-u.ac.jp The resulting carbanion can then induce the migration of the halogen atom.

This methodology can be exploited for the regioselective functionalization of polyhalogenated thiophenes. researchgate.netacs.org For example, by carefully controlling the reaction conditions, it is possible to selectively functionalize one position of a di- or tri-brominated thiophene, leaving the other halogen atoms intact for subsequent transformations. rsc.org The halogen dance reaction provides a powerful tool for accessing substituted thiophene isomers that would be difficult to synthesize through conventional methods. ias.ac.in

The understanding of the mechanistic pathways of halogen dance reactions, often aided by computational studies, is crucial for predicting and controlling the outcome of these complex transformations. ias.ac.in

Applications of 5 Bromo 2,3 Bithiophene Derivatives in Advanced Organic Materials and Devices

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and transparent electronics. The performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor used as the active layer. Derivatives of 5-Bromo-2,3'-bithiophene have been incorporated into polymeric structures to enhance these properties.

The charge carrier mobility in organic semiconductors is a measure of how quickly charge carriers (electrons or holes) can move through the material under the influence of an electric field. Polymers derived from bithiophene units can exhibit high mobility due to the formation of well-ordered structures that facilitate intermolecular charge hopping. Research into various Schiff-base type polymeric electronic transport materials has shown a range of electron mobilities depending on the specific polymer and processing conditions. scientific.net For instance, different polymers (P1, P2, P3) have demonstrated electron mobilities (μe) from 4.96 × 10⁻⁵ cm²·V⁻¹·s⁻¹ to 2.47 × 10⁻³ cm²·V⁻¹·s⁻¹ after thermal annealing at various temperatures. scientific.net

While specific data for polymers directly derived from this compound is not extensively detailed in the provided search results, the general trend for bithiophene-based polymers indicates that strategic molecular design and processing can lead to significant improvements in charge carrier mobility. acs.org The introduction of different functional groups and the control of polymer chain organization are key factors in optimizing these properties. acs.orgrsc.org

Table 1: OFET Performance of Representative Bithiophene-Based Polymers

Polymer Annealing Temperature (°C) Average Electron Mobility (μe, ave) (cm²·V⁻¹·s⁻¹) Threshold Voltage (UT) (V) On/Off Current Ratio (Ion/Ioff)
P1 As-spun 4.96 × 10⁻⁵ -4.16 10²~10⁴
P1 200 7.32 × 10⁻⁵ -10.46 10²~10³
P2 200 1.82 × 10⁻⁴ -0.44 10²~10⁴
P3 As-spun 6.25 × 10⁻⁴ 12.45 10⁴~10⁵
P3 300 2.47 × 10⁻³ 5.22 10⁴~10⁵

Data sourced from a study on Schiff-Base Type Polymeric Electronic Transport Materials. scientific.net

Organic Photovoltaics (OPVs) and Organic Solar Cells (OSCs)

Organic photovoltaics and solar cells represent a promising technology for low-cost, flexible, and large-area solar energy conversion. The efficiency of these devices is determined by factors such as light absorption, energy level alignment between donor and acceptor materials, and charge transport. Copolymers incorporating bithiophene units have been synthesized and evaluated as donor materials in bulk-heterojunction solar cells. nih.govecust.edu.cn

The chemical structure of the donor polymer influences its light absorption spectrum and energy levels (HOMO and LUMO). For example, copolymers based on benzodithiophene and bithiophene have been synthesized and tested in solar cells with fullerene acceptors like PC₇₁BM. nih.govecust.edu.cn One such polymer, when blended with PC₇₁BM, achieved a power conversion efficiency (PCE) of around 1.5%. nih.govecust.edu.cn The external quantum efficiency (EQE) curves for these devices showed a broad response from 350 to 700 nm, indicating effective light harvesting across a significant portion of the solar spectrum. nih.govecust.edu.cn More recent advancements with thiazolyl-substituted isomeric benzodithiophenes have demonstrated PCEs as high as 15.02%. nankai.edu.cn

Table 2: Photovoltaic Performance of a Bithiophene-Based Copolymer (P1) with PC₇₁BM

Donor:Acceptor Ratio Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm²) Fill Factor (FF) Power Conversion Efficiency (PCE) (%)
1:3 (P1: acs.orgPCBM) Data not available Data not available Data not available ~1.5

Data sourced from a study on polymers for application in organic solar cells. nih.govecust.edu.cn

The performance of organic solar cells is highly dependent on the morphology of the active layer, which is a blend of a donor polymer and an acceptor material. Optimizing the weight ratio of the donor and acceptor is crucial for achieving efficient charge separation and transport. While fullerene derivatives like PCBM have been traditionally used as acceptors, recent research has focused on non-fullerene acceptors (NFAs) which offer advantages such as tunable energy levels and broader light absorption. nih.gov The interaction between the bithiophene-based donor polymer and the acceptor, whether fullerene-based or not, dictates the nanoscale morphology of the blend and, consequently, the device efficiency. nih.govnankai.edu.cn

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes are widely used in displays and lighting due to their high contrast, low power consumption, and flexibility. The performance of an OLED is determined by the properties of the materials used in its various layers, including the emissive layer and charge transport layers. Thiophene (B33073) derivatives are often employed in these devices due to their excellent charge transport and luminescent properties.

While specific research on the direct application of this compound derivatives in OLEDs is not detailed in the available search results, the broader class of thiophene-based materials is well-established in this field. For example, amorphous 2,3-disubstituted thiophenes have been synthesized and used as both hole-transport and emitting materials in double-layer OLEDs, exhibiting promising performance with green and blue light emission. dntb.gov.ua Furthermore, novel organoboron compounds derived from thieno[3,2-b]thiophene (B52689) and triphenylamine (B166846) units have been developed as emitters for OLEDs. nih.gov The synthesis of various chromophores based on λ⁵-phosphinines has also led to the development of blue phosphinine emitters for OLEDs. semanticscholar.org

The electroluminescent properties, such as efficiency and color purity, of OLEDs are highly dependent on the molecular structure of the emitter and host materials. The ability to functionalize the bithiophene core allows for the tuning of these properties to meet the requirements for different display and lighting applications.

Conductive and Semiconducting Polymers

Polymers derived from this compound are a subject of interest within the broader class of polythiophenes, which are well-known for their conductive and semiconducting properties. The polymerization of brominated thiophene derivatives is a common strategy to create conjugated polymers for use in organic electronics.

While much of the research on brominated bithiophenes has centered on the 5,5'-dibromo-2,2'-bithiophene (B15582) isomer for applications in organic field-effect transistors (OFETs) and organic solar cells, the unsymmetrical nature of the 2,3'-bithiophene (B1606649) unit offers a pathway to polymers with different morphologies and electronic structures. The regioregularity of the polymer chain, which is influenced by the starting monomer, significantly impacts the material's ability to conduct charge. Head-to-head couplings in the polymer chain can lead to a twisting of the thiophene rings, which disrupts conjugation and can inhibit intrachain charge mobility, ultimately leading to poorer electrical conduction.

The synthesis of regioregular poly(3-alkylthiophenes) (PATs) with nearly 100% head-to-tail couplings has been a significant advancement, leading to materials with improved electronic properties. While specific conductivity values for polymers derived solely from this compound are not widely reported, the principles of polythiophene chemistry suggest that polymers synthesized from this monomer could exhibit interesting semiconducting properties, provided that a high degree of regioregularity can be achieved during polymerization.

Table 1: Charge Carrier Mobility in Bithiophene-Based Polymers

Polymer System Measurement Technique Charge Carrier Mobility (cm²/Vs)
Bithiophene-based polyamides Pulse-radiolysis time-resolved microwave conductivity An order of magnitude greater than previous bithiophene materials

Photonic and Optical Materials

The optical properties of materials derived from bithiophene units are of significant interest for applications in photonics and optoelectronics. These properties are intrinsically linked to the electronic structure of the molecules and can be tuned by chemical modification.

Theoretical studies using density functional theory (DFT) have been employed to investigate the electronic, photophysical, and optical properties of brominated bithiophene molecules. For instance, calculations on 5,5'-dibromo-2,2'-bithiophene have shown how doping can alter the HOMO-LUMO energy gap, which in turn affects the absorption and emission spectra of the molecule. Such modifications can shift the material's response into different regions of the electromagnetic spectrum, making them suitable for specific optical applications.

While direct experimental data on the photonic and optical properties of polymers derived specifically from this compound is limited, the general principles observed for other polythiophene derivatives are applicable. The introduction of bromine as a substituent on the thiophene ring can influence the ionization potential and the optical band gap of the resulting polymer. For example, studies on poly(3,3'-dibromo-2,2'-bithiophene) have shown that it possesses a greater optical band gap compared to its non-brominated counterpart. Furthermore, the refractive index and dielectric constants of these polymers are also affected by bromination and vary with the photon energy of incident light.

The development of novel thiophene-based π-conjugated donor-acceptor molecules is an active area of research for materials with applications in nonlinear optics and as emitters in organic light-emitting diodes (OLEDs). The specific linkage of the thiophene rings in the 2,3'-configuration is expected to influence the intramolecular charge transfer characteristics of such molecules, which is a key factor in determining their optical properties.

Table 2: Optical Properties of Brominated Bithiophene Polymers

Polymer Property Observation
Poly(3,3'-dibromo-2,2'-bithiophene) Optical Band Gap Greater than non-brominated poly(2,2'-bithiophene)

Electrochromic Devices

Electrochromic materials can change their optical properties in response to an applied electrical potential, making them suitable for applications such as smart windows, displays, and mirrors. Polythiophenes and their derivatives are a prominent class of organic electrochromic materials due to their ability to be reversibly doped and undoped, leading to distinct color changes.

The electrochromic behavior of a polymer is dependent on its chemical structure, which dictates the electronic transitions that occur upon redox switching. While specific studies on electrochromic devices based on polymers from this compound are not prevalent in the literature, research on related structures provides insight into their potential. For example, poly(3,3'-dibromo-2,2'-bithiophene) exhibits electrochromic properties, with a color change from red in the neutral state to blue in the oxidized (doped) state. This demonstrates that brominated polybithiophenes can function as electrochromic materials.

The design of electrochromic polymers often involves creating copolymers to fine-tune the color, switching speed, and stability of the material. By incorporating different monomer units, the band gap and electronic properties of the resulting polymer can be engineered. The asymmetric nature of this compound could lead to copolymers with unique electrochromic responses compared to those derived from more symmetric bithiophene isomers. The development of new electrochromic materials often involves the synthesis of novel monomers that can be electropolymerized to form thin films on electrode surfaces.

Biosensors and Chemical Sensors Based on Bithiophene Scaffolds

Bithiophene scaffolds are attractive for the development of biosensors and chemical sensors due to their electronic properties and the potential for functionalization. Conducting polymers, including polythiophenes, can act as the transducer element in a sensor, converting a chemical or biological recognition event into a measurable electrical signal.

While there is a lack of specific reports on biosensors and chemical sensors based on this compound, the broader field of thiophene-based sensors is well-established. For example, functionalized bithiophenes have been used in the construction of metal complexes for photodynamic therapy, demonstrating the biological applicability of these scaffolds. ossila.com Polythiophene derivatives are known to be effective materials for various types of sensors, including those for DNA and gene detection. cmu.edu

The development of water-stable organic transistors based on thiophene derivatives has opened up possibilities for their use in chemical and biological sensing in aqueous environments. The functionalization of the bithiophene unit is key to imparting selectivity and sensitivity to the sensor. The bromine atom in this compound provides a convenient point for chemical modification, allowing for the attachment of specific recognition elements that can bind to target analytes.

The sensing mechanism can be based on changes in the conductivity, potential, or optical properties of the bithiophene-based material upon interaction with the analyte. The design of novel thiophene-based donor-acceptor scaffolds is also a promising route for creating new sensing materials.

Future Directions and Emerging Research Avenues for 5 Bromo 2,3 Bithiophene

Development of Eco-Friendly and Scalable Synthetic Routes

The development of green and scalable synthetic methodologies is a major focus in modern chemistry. For bithiophenes, this includes moving away from hazardous reagents and solvents, minimizing waste, and improving energy efficiency. Techniques such as microwave-assisted synthesis and catalyst systems that operate under milder conditions are being explored for various thiophene (B33073) derivatives. nih.govnih.gov The application of such principles to produce 5-Bromo-2,3'-bithiophene would be a necessary first step to enable its wider study and potential application. Research in eco-friendly bromination techniques, for example, aims to replace harsh brominating agents with more benign alternatives. cambridgescholars.comrsc.orgresearchgate.net

Exploration of Novel Derivatization Strategies for Enhanced Properties

The utility of building blocks like brominated bithiophenes lies in their potential for further functionalization, often through cross-coupling reactions like Suzuki or Stille couplings. nih.govossila.com For other bithiophene isomers, derivatization is used to tune electronic properties, improve solubility, and control the solid-state packing of molecules, which are critical for device performance. acs.orgmdpi.com Future research on this compound would logically involve exploring how different functional groups attached at the bromine position could influence its properties.

Integration of this compound into Multifunctional Hybrid Materials

Organic-inorganic hybrid materials offer a route to combine the desirable properties of both classes of materials, such as the processability of polymers with the stability or electronic properties of inorganic components. Bithiophene derivatives have been incorporated into such hybrids. acs.org Should this compound become more accessible, its integration into hybrid materials for applications in sensing, catalysis, or optoelectronics could be a promising research direction.

Advanced Device Architectures and Miniaturization utilizing Bithiophene Derivatives

Bithiophene-based materials are key components in a variety of advanced electronic devices. researchgate.net Research is constantly aimed at designing new molecular structures and device architectures to improve efficiency, stability, and performance. rsc.org The unique stereoelectronic profile of the asymmetrical this compound could potentially offer advantages in specific device configurations, but this remains a hypothetical area of investigation pending foundational research on the molecule itself.

In-depth Understanding of Structure-Property Relationships through Combined Experimental and Theoretical Approaches

A cornerstone of materials science is understanding the relationship between a molecule's structure and its macroscopic properties. This is typically achieved through a combination of experimental characterization and computational modeling, such as Density Functional Theory (DFT). researchgate.netfigshare.comresearchgate.net Such studies on other thiophene derivatives have provided deep insights into how isomeric and substituent changes affect electronic energy levels (HOMO/LUMO), charge transport capabilities, and optical properties. arxiv.orgnih.govscispace.com A similar comprehensive study for this compound is currently absent from the literature but would be essential for guiding its future development and application.

Q & A

Basic: What are the standard synthetic methodologies for preparing 5-Bromo-2,3'-bithiophene?

Methodological Answer:
The synthesis typically involves bromination of a bithiophene precursor. For example, 5,5'-dibromo-2,2'-bithiophene can be synthesized via bromination of 2,2'-bithiophene using elemental bromine or N-bromosuccinimide (NBS) under controlled conditions . The Takahashi reaction is another approach, where dibrominated intermediates are generated and subsequently oxidized to form quinoidal structures. Purification via silica gel column chromatography is critical to isolate the desired product .

Advanced: How does bromine substitution at the 5-position modulate the electronic structure of 2,3'-bithiophene?

Methodological Answer:
Bromine’s electron-withdrawing nature reduces the electron density of the thiophene ring, lowering the HOMO energy and altering conjugation. Density Functional Theory (DFT) studies reveal that bromine substitution increases the HOMO-LUMO gap compared to unsubstituted bithiophene, impacting charge transport in organic semiconductors. Computational models also suggest enhanced stabilization of the planar anti-conformation due to steric and electronic effects .

Basic: Which spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify substitution patterns and regiochemistry.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and bromine isotope patterns.
  • Infrared (IR) Spectroscopy: Detects functional groups like C-Br stretches (~500–600 cm1^{-1}).
  • X-ray Crystallography: Resolves crystal packing and torsional angles in solid-state structures .

Advanced: How do torsional conformations of this compound influence its nonlinear optical (NLO) properties?

Methodological Answer:
The anti/syn conformational equilibrium affects π-orbital overlap and hyperpolarizability. Theoretical studies (HF, MP2, DFT) show that planar anti-conformers exhibit higher first-order hyperpolarizabilities (β\beta) due to extended conjugation, making them suitable for NLO devices. Torsional barriers (~2–5 kcal/mol) are quantified using potential energy surface scans, with bromine increasing rigidity via steric effects .

Basic: What challenges arise in achieving regioselective bromination of 2,3'-bithiophene?

Methodological Answer:
Regioselectivity depends on:

  • Substrate Symmetry: Asymmetric 2,3'-bithiophene requires directing groups or catalysts to favor bromination at the 5-position.
  • Reaction Conditions: Solvent polarity (e.g., DMF vs. CH2_2Cl2_2) and temperature control reduce side reactions.
  • Protection/Deprotection Strategies: Temporary blocking of reactive sites ensures selective bromination .

Advanced: How can computational modeling optimize this compound for organic electronics?

Methodological Answer:

  • Force Field Parameterization: Adjust torsional barriers in molecular dynamics (MD) simulations based on quantum mechanical data to predict polymer chain behavior.
  • Charge Transport Simulations: Marcus theory or kinetic Monte Carlo models evaluate hole/electron mobility in thin films.
  • Band Structure Calculations: Density of states (DOS) analysis guides bandgap engineering for photovoltaic or transistor applications .

Basic: What biological activities have been reported for brominated bithiophenes, and how are they assessed?

Methodological Answer:
Brominated bithiophenes (e.g., from Echinops spp.) show anti-inflammatory activity via inhibition of nitrite production in LPS-stimulated RAW 264.7 macrophages. Assays include:

  • Cell Viability (MTT/PrestoBlue): Ensure compounds are non-cytotoxic at tested concentrations.
  • ELISA/qPCR: Quantify cytokine levels (e.g., TNF-α, IL-6) to confirm anti-inflammatory pathways .

Advanced: What strategies address contradictions in reported electronic properties of brominated bithiophenes?

Methodological Answer:
Discrepancies in HOMO/LUMO values often stem from:

  • Experimental vs. Computational Methods: Compare cyclic voltammetry (CV) data with DFT-predicted values.
  • Solvent/Environmental Effects: Polar solvents stabilize charge-separated states, altering measured bandgaps.
  • Crystallographic Defects: Single-crystal vs. thin-film measurements account for structural heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.